molecular formula C13H17N3 B11801391 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

Katalognummer: B11801391
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: QBYXJILDRNGOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine is a synthetically designed organic compound featuring a pyrazole heterocycle, a core structural motif renowned for its broad and potent biological activities . The molecule integrates a p-tolyl (4-methylphenyl) substituent at the pyrazole ring, linked via a propan-1-amine chain. This specific architecture makes it a valuable intermediate and potential pharmacophore in modern drug discovery and development, particularly for researchers investigating new therapeutic agents. The primary research value of this compound lies in its structural relationship to pyrazole derivatives, a class known to exhibit a wide spectrum of pharmacological properties. Scientific literature extensively documents that pyrazole-based compounds can demonstrate significant anti-inflammatory, neuroprotective, and anticancer activities . Recent studies on structurally similar N-propananilide derivatives bearing pyrazole rings have shown promising neuroprotective effects in cellular models. For instance, such compounds have been found to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, a model relevant to Parkinson's disease research. The protective mechanism is associated with the downregulation of pro-apoptotic proteins, including Bax, and the inhibition of caspase-3 activation, which are key executors of the apoptotic pathway . Furthermore, the presence of the p-tolyl group and the propan-1-amine chain suggests potential for molecular interactions with various enzymatic targets. Pyrazole derivatives are frequently investigated as modulators of critical enzymes such as cyclooxygenase-2 (COX-2) in inflammation research and have been explored in the context of autoimmune and neurological disorders . Researchers can utilize this chemical as a key synthetic building block for constructing more complex molecules or as a probe for studying structure-activity relationships (SAR) in biological systems. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use.

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-[4-(4-methylphenyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C13H17N3/c1-10-3-5-12(6-4-10)13-8-15-16(9-13)11(2)7-14/h3-6,8-9,11H,7,14H2,1-2H3

InChI-Schlüssel

QBYXJILDRNGOLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN(N=C2)C(C)CN

Herkunft des Produkts

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This technical guide delves into the synthesis, characterization, and potential applications of a specific, novel pyrazole derivative: 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine. While a specific CAS number for this compound is not publicly cataloged as of the writing of this guide, its structural motifs suggest significant therapeutic promise. This document provides a comprehensive framework for its synthesis based on established methodologies for analogous structures, details expected analytical characterization, and explores its potential in drug discovery, drawing parallels with well-documented pyrazole-containing pharmaceuticals.

Introduction: The Significance of the Pyrazole Moiety in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a "privileged scaffold" in drug design. Its unique chemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, contribute to its successful integration into a multitude of approved drugs.[4] Marketed pharmaceuticals containing the pyrazole core address a wide range of clinical conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[1][2][4][5]

The target molecule of this guide, 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine, incorporates several key features that make it a compelling candidate for further investigation:

  • A Substituted Pyrazole Core: The central pyrazole ring is a well-established pharmacophore.

  • A p-Tolyl Group: This lipophilic group can influence pharmacokinetic properties and potentially engage in hydrophobic interactions within biological targets.

  • A Propan-1-amine Side Chain: The primary amine provides a site for further chemical modification and can participate in crucial interactions with biological targets, such as forming salt bridges.

This guide will provide the necessary technical insights for researchers to synthesize, identify, and evaluate the therapeutic potential of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine can be approached through a logical, multi-step sequence, leveraging established reactions for the formation of substituted pyrazoles. A plausible and efficient synthetic route is outlined below.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Nitrile Reduction 4-Methylacetophenone 4-Methylacetophenone Chalcone Chalcone 4-Methylacetophenone->Chalcone Base-catalyzed condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone 4-p-Tolyl-1H-pyrazole 4-p-Tolyl-1H-pyrazole Chalcone->4-p-Tolyl-1H-pyrazole Cyclocondensation Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->4-p-Tolyl-1H-pyrazole Intermediate_Nitrile Intermediate_Nitrile 4-p-Tolyl-1H-pyrazole->Intermediate_Nitrile Base 2-Bromopropanenitrile 2-Bromopropanenitrile 2-Bromopropanenitrile->Intermediate_Nitrile Target_Molecule 2-(4-(p-Tolyl)-1H- pyrazol-1-yl)propan-1-amine Intermediate_Nitrile->Target_Molecule e.g., LiAlH4 or H2/Catalyst Reducing_agent Reducing_agent Reducing_agent->Target_Molecule

Caption: Proposed multi-step synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of 4-methylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone.

Step 2: Synthesis of 4-(p-Tolyl)-1H-pyrazole

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid for 8-10 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Step 3: Synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propanenitrile

  • To a solution of 4-(p-tolyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropanenitrile (1.2 eq) dropwise and heat the reaction mixture to 60-70 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of 2-(4-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude target amine.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine. The following techniques are recommended:

Table 1: Expected Spectroscopic and Chromatographic Data
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl and pyrazole rings, a quartet and a doublet for the propan-1-amine side chain, a singlet for the methyl group, and a broad singlet for the amine protons.
¹³C NMR Distinct signals for the carbons of the pyrazole ring, the p-tolyl group, and the propan-1-amine side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.
RP-HPLC A single, sharp peak under optimized conditions, indicating the purity of the compound.[6][7][8]

Potential Therapeutic Applications and Future Directions

The structural features of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine suggest several avenues for therapeutic exploration, based on the known biological activities of related pyrazole derivatives.

Diagram of Potential Biological Targets

Biological_Targets cluster_targets Potential Therapeutic Areas TargetMolecule 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine Anti_Inflammatory Anti-inflammatory (e.g., COX-2 inhibition) TargetMolecule->Anti_Inflammatory Anticancer Anticancer (e.g., Kinase inhibition) TargetMolecule->Anticancer Antimicrobial Antimicrobial TargetMolecule->Antimicrobial CNS_Disorders CNS Disorders (e.g., Receptor modulation) TargetMolecule->CNS_Disorders

Caption: Potential therapeutic areas for 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9] The synthesized compound should be screened for its COX-2 inhibitory activity.

  • Anticancer Potential: A vast number of pyrazole derivatives have been investigated as anticancer agents, often targeting various protein kinases.[1][10] The target molecule could be evaluated for its cytotoxic effects against a panel of cancer cell lines and for its ability to inhibit specific kinases involved in cancer progression.

  • Antimicrobial Properties: The pyrazole scaffold is present in compounds with antibacterial and antifungal activities.[5][11] The synthesized amine derivative should be tested against a range of pathogenic bacteria and fungi.

  • Central Nervous System (CNS) Applications: Some pyrazole derivatives have shown activity against CNS disorders.[12][13] The lipophilicity of the p-tolyl group may facilitate blood-brain barrier penetration, making this compound a candidate for screening in models of neurological diseases.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and exploration of the therapeutic potential of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine. While this specific molecule may not yet have a designated CAS number, the established importance of the pyrazole scaffold in medicinal chemistry strongly supports its investigation. The detailed protocols and scientific rationale presented herein are intended to empower researchers in drug discovery to explore this and other novel pyrazole derivatives, potentially leading to the development of new and effective therapeutic agents.

References

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Preprints.org. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. [Link]

  • 2-(p-tolyl)cyclopropan-1-amine. Pharmaffiliates. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye... Growing Science. [Link]

  • 1-p-Tolyl-1H-pyrazole. PubChem. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Institutes of Health. [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

novel pyrazole-based amine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Novel Pyrazole-Based Amine Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse substitution patterns, have cemented its status as a "privileged scaffold." This guide delves into a particularly impactful class of pyrazole derivatives: novel pyrazole-based amine building blocks. The introduction of an amine functionality unlocks a vast chemical space, providing a critical anchor point for constructing complex molecular architectures with significant therapeutic potential. We will explore the synthesis, strategic application, and profound impact of these building blocks in the relentless pursuit of novel therapeutics.

Part 1: The Strategic Advantage of Pyrazole-Based Amines

The true power of pyrazole-based amines lies in their dual-functionality. The pyrazole core itself can engage in crucial interactions with biological targets, while the amine group serves as a versatile synthetic handle. This allows for the systematic exploration of structure-activity relationships (SAR) through the introduction of a wide array of substituents.

Bioisosteric Replacement and Target Engagement

Pyrazoles are often employed as bioisosteres for other aromatic rings, such as phenyl or imidazole groups, offering a unique electronic signature and vectoral arrangement of substituents. The nitrogen atoms can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. For instance, in the design of kinase inhibitors, the pyrazole scaffold can mimic the hinge-binding motif of the native ATP ligand.

The Amine as a Gateway to Diversity

The primary or secondary amine functionality on the pyrazole ring is a gateway to a multitude of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

  • Reductive amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

  • Sulfonylation: Formation of sulfonamides, a common moiety in many drug classes.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for the rapid generation of large compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Part 2: Synthetic Strategies for Pyrazole-Based Amine Building Blocks

The efficient and regioselective synthesis of pyrazole-based amines is paramount. Several robust methodologies have been developed, each with its own advantages and considerations.

The Knorr Pyrazole Synthesis and its Aminated Variants

The Knorr synthesis, a classic method for pyrazole formation, involves the condensation of a β-ketoester with a hydrazine. To introduce an amine functionality, a hydrazine derivative bearing a protected amine or a nitro group can be utilized, followed by subsequent reduction.

Experimental Protocol: Synthesis of 1-Aryl-1H-pyrazol-5-amines

This protocol outlines a common route for the synthesis of 1-aryl-1H-pyrazol-5-amines, which are valuable intermediates.

Step 1: Condensation

  • To a solution of an appropriate arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-cyano-3-(2-arylhydrazinyl)acrylate.

Step 2: Cyclization

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Heat the mixture at 100 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-aryl-5-amino-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude ester from Step 2, add a 2 M aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

  • Heat the acidic mixture at 100 °C for 1-2 hours to effect decarboxylation.

  • Cool the mixture and basify with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer, filter, and concentrate to yield the desired 1-aryl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:
  • Sodium acetate in Step 1: Acts as a base to liberate the free arylhydrazine from its hydrochloride salt, which is necessary for the condensation reaction.

  • Glacial acetic acid in Step 2: Serves as both a solvent and a catalyst for the intramolecular cyclization.

  • Acidification and heating in Step 3: The acidic conditions facilitate the hydrolysis of the ester to a carboxylic acid, and subsequent heating promotes decarboxylation.

Functionalization of Pre-formed Pyrazole Cores

An alternative strategy involves the introduction of an amine group onto a pre-existing pyrazole scaffold. This can be achieved through nitration followed by reduction, or through nucleophilic aromatic substitution (SNAr) reactions on suitably activated pyrazoles (e.g., those bearing a leaving group like a halogen).

Workflow for Amine Introduction via Nitration-Reduction

G A Substituted Pyrazole C Nitro-pyrazole Intermediate A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E Pyrazole-based Amine C->E Reduction D Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C)

Caption: Nitration-reduction workflow for pyrazole amination.

Part 3: Applications in Drug Discovery - Case Studies

The true measure of a building block's utility is its successful application in the development of bioactive molecules. Pyrazole-based amines have been instrumental in the discovery of numerous potent and selective inhibitors for a variety of targets.

Kinase Inhibitors: The Hinge-Binding Motif

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site, and a key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase. The pyrazole-amine scaffold is exceptionally well-suited for this purpose.

A notable example is the use of 3-aminopyrazole derivatives in the development of inhibitors for various kinases. The endocyclic nitrogen of the pyrazole can act as a hydrogen bond acceptor, while the exocyclic amine can act as a hydrogen bond donor, mimicking the adenine portion of ATP.

Logical Relationship: Pyrazole-Amine as a Hinge Binder

G cluster_0 Kinase Hinge Region cluster_1 Pyrazole-Amine Inhibitor K_Hinge {Backbone NH|Backbone C=O} Inhibitor R' Pyrazole-NH2 R'' Inhibitor:f1->K_Hinge H-Bonds

Caption: Pyrazole-amine interaction with the kinase hinge.

Beyond Kinases: A Scaffold for Diverse Targets

The application of pyrazole-based amines extends far beyond kinase inhibition. They have been incorporated into molecules targeting a wide range of biological systems.

Target Class Example Application Key Structural Feature
GPCRs Antagonists of the Cannabinoid Receptor 1 (CB1)The pyrazole core acts as a central scaffold for arranging substituents that occupy the receptor's binding pocket.
Ion Channels Modulators of voltage-gated sodium channelsThe amine functionality allows for the introduction of basic groups that can interact with acidic residues in the channel pore.
Enzymes Inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 DiabetesThe aminopyrazole moiety can form key interactions with the active site of the enzyme.
Antimicrobials Compounds with activity against various bacterial and fungal strainsThe pyrazole ring is a common feature in many antimicrobial agents, and the amine group provides a point for further optimization.
Self-Validating Protocols: Ensuring Reproducibility and Trust

The protocols described herein are designed to be self-validating. This means that intermediate and final products should be rigorously characterized at each step to ensure the desired transformation has occurred. Standard analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired regioisomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

By employing these analytical methods, a researcher can have high confidence in the identity and quality of the synthesized pyrazole-based amine building blocks, ensuring the reliability of downstream biological data.

Part 4: Future Directions and Emerging Trends

The field of pyrazole chemistry is continually evolving. Several exciting trends are shaping the future of these valuable building blocks:

  • Photoredox Catalysis: Light-mediated reactions are enabling novel C-H functionalization and cross-coupling reactions on the pyrazole core, providing access to previously unattainable chemical space.

  • Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazoles offers advantages in terms of safety, scalability, and reaction optimization.

  • DNA-Encoded Libraries (DELs): Pyrazole-based amine building blocks are being incorporated into DELs to screen vast numbers of compounds against a wide array of protein targets simultaneously.

Conclusion

Novel pyrazole-based amine building blocks represent a powerful and versatile tool in the drug discovery arsenal. Their unique combination of a privileged heterocyclic core and a highly functionalizable amine handle provides an exceptional platform for the design and synthesis of next-generation therapeutics. As synthetic methodologies become more sophisticated and our understanding of their biological applications deepens, we can expect to see an even greater impact of these remarkable scaffolds in the years to come.

References

  • Title: Synthesis of 1-Aryl-1H-pyrazol-5-amines | Source: Molbank | URL: [Link]

  • Title: The 3-aminopyrazole-based scaffold in kinase inhibition | Source: Future Medicinal Chemistry | URL: [Link]

  • Title: Recent Advances on Pyrazole-Based Scaffolds as Dipeptidyl Peptidase-4 Inhibitors: A Review | Source: Molecules | URL: [Link]

Introduction: The Strategic Importance of Lipophilicity in Pyrazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and logP Values of p-Tolyl Pyrazole Derivatives

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently appears in a wide range of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This versatility stems from the pyrazole ring's unique electronic and steric characteristics and its capacity for chemical modification at multiple positions, allowing for the precise tuning of its physicochemical properties.

Among the myriad of possible modifications, the incorporation of a p-tolyl group (a toluene substituent at the para position) is a common and strategic choice in the design of pyrazole derivatives.[1][5] This substituent not only influences the molecule's interaction with biological targets but also critically modulates its lipophilicity. Lipophilicity—the affinity of a molecule for a lipid-like environment—is a paramount parameter in drug design. Quantified by the partition coefficient (logP), it governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] An optimal level of lipophilicity is crucial for a compound to effectively cross biological membranes and reach its site of action without accumulating to toxic levels in fatty tissues.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the lipophilicity and logP values of p-tolyl pyrazole derivatives. We will delve into the theoretical underpinnings of logP, detail both experimental and computational methodologies for its determination, analyze structure-lipophilicity relationships, and contextualize this knowledge within the practical framework of drug discovery.

Foundational Concepts: Understanding Lipophilicity, logP, and logD

Lipophilicity is fundamentally the measure of a compound's solubility in a non-polar solvent relative to a polar one. The most widely accepted method for quantifying this property is the n-octanol/water partition coefficient, or P . It is defined as the ratio of the concentration of a solute in n-octanol to its concentration in water at equilibrium.

P = [Solute]octanol / [Solute]water

Due to the wide range of values P can assume, it is more conveniently expressed in its logarithmic form, logP .[8] A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For compounds that can ionize, such as those with acidic or basic functional groups, their distribution becomes pH-dependent. In these cases, the distribution coefficient (logD) is used. LogD accounts for the partition of both the ionized and non-ionized forms of the compound at a specific pH, typically physiological pH 7.4.[8][9]

The overall lipophilicity of a p-tolyl pyrazole derivative is a composite of its constituent parts. The pyrazole ring itself is significantly less lipophilic than a benzene ring (ClogP ≈ 0.24 vs. 2.14, respectively), and its nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing interactions with aqueous environments.[10] The p-tolyl group, conversely, is a non-polar, lipophilic moiety that increases the overall logP value and can influence metabolic stability.[10] The interplay between these components, along with other substituents, determines the final lipophilicity and, consequently, the pharmacokinetic behavior of the molecule.

Experimental Determination of logP: Protocols and Best Practices

While computational methods are invaluable for rapid screening, experimental determination of logP remains the gold standard for accuracy. The two most common and regulatory-accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient by dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration in each phase.

Causality Behind Experimental Choices: The choice of n-octanol is critical; its long alkyl chain mimics the lipid environment of biological membranes, while its hydroxyl group allows for a degree of water miscibility, ensuring proper partitioning. Pre-saturating each solvent with the other is a mandatory step to prevent volume changes during the experiment, which would invalidate the concentration measurements. This protocol is a self-validating system because the total amount of compound added must equal the sum of the amounts recovered from both phases, providing an internal check on the experiment's accuracy.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents: Vigorously mix analytical-grade n-octanol and purified water (e.g., HPLC-grade) in a separatory funnel for 24 hours at the desired temperature (typically 25°C). Allow the layers to separate completely. These are your pre-saturated solvents.

  • Preparation of Stock Solution: Prepare a stock solution of the p-tolyl pyrazole derivative in the more soluble phase (usually n-octanol). The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be adjusted based on the expected logP but is often 1:1.

  • Compound Addition: Add a small, known volume of the stock solution to the biphasic system.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. The time required depends on the compound but can range from a few minutes to several hours. A preliminary experiment to determine the time to equilibrium is recommended.

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation and break any emulsions.

  • Quantification: Carefully remove an aliquot from both the n-octanol and water layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) using the measured concentrations and then take the logarithm to obtain logP.

The RP-HPLC Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a non-polar (reverse-phase) column with its logP value. It is faster and requires less material than the shake-flask method.

Causality Behind Experimental Choices: The method is based on the principle that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus will be retained longer on the column. By calibrating the system with a series of compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. This calibration is the key to the method's validity.

Experimental Protocol: RP-HPLC Method

  • System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare solutions of at least 6-8 reference compounds with accurately known logP values that bracket the expected logP of the test compound.

  • Standard Analysis: Inject each reference compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (tR - t0) / t0 .

  • Generate Calibration Curve: Plot the known logP values of the standards against their calculated log k values. Perform a linear regression to obtain the equation of the line (logP = m * log k + c).

  • Sample Analysis: Prepare a solution of the p-tolyl pyrazole derivative and inject it into the HPLC system under the identical conditions used for the standards.

  • Determine Sample logP: Measure the retention time of the test compound, calculate its log k, and then use the calibration curve equation to determine its logP value.

Diagram: Experimental Workflow for logP Determination

G cluster_0 Shake-Flask Method (Direct) cluster_1 RP-HPLC Method (Indirect) prep 1. Prepare Pre-saturated n-Octanol and Water partition 2. Partition Compound between Phases prep->partition equil 3. Agitate to Reach Equilibrium partition->equil sep 4. Separate Phases (Centrifugation) equil->sep quant 5. Quantify Concentration in Each Phase (e.g., HPLC) sep->quant calc_sf 6. Calculate logP quant->calc_sf calib 1. Create Calibration Curve with Standards of Known logP inject 2. Inject Test Compound into RP-HPLC calib->inject measure 3. Measure Retention Time (tR) inject->measure calc_hplc 4. Calculate log k measure->calc_hplc interp 5. Interpolate logP from Calibration Curve calc_hplc->interp start Select Method start->prep Direct Measurement start->calib High-Throughput Screening

Caption: Workflow for experimental logP determination.

Computational Prediction of logP: In Silico Approaches

In early-stage drug discovery, synthesizing and testing every compound is impractical. Computational (in silico) models provide a rapid and cost-effective way to predict logP, allowing for the prioritization of synthetic targets.[11] These methods generally fall into two categories.

  • Substructure-based (Fragmental) Methods: These approaches, such as ALOGPS and ClogP , calculate logP by summing the contributions of individual atoms or molecular fragments.[9] They rely on extensive databases of experimental logP values for small molecules. The accuracy of these methods depends on whether all fragments within the target molecule are present in the training database.

  • Property-based (Whole-Molecule) Methods: These methods, including XLOGP3 , calculate logP based on the global properties of the entire molecule, such as molecular surface area, topological indices, or quantum chemical parameters.[8][12] They can often handle more novel structures as they do not rely solely on a pre-defined library of fragments.

While powerful, it is crucial to recognize the limitations of these tools. The accuracy can vary depending on the chemical class of the molecule, and predictions for novel scaffolds not well-represented in their training sets may have larger errors.[13] Therefore, computational predictions should be used as a guide and ideally be confirmed experimentally for lead compounds.

Workflow: Using an Online logP Prediction Tool (e.g., ALOGPS)

  • Structure Input: Draw the 2D structure of the p-tolyl pyrazole derivative using a chemical drawing tool or provide its SMILES string (e.g., CC1=CC=C(C=C1)N2C=CC=N2 for 1-p-Tolyl-1H-pyrazole).

  • Submission: Submit the structure to the online prediction server (e.g., the Virtual Computational Chemistry Laboratory).[9]

  • Calculation: The software identifies the atoms and fragments within the molecule and uses its algorithm to calculate the predicted logP value.

  • Result Analysis: The server returns the predicted logP value. Many tools also provide values from several different algorithms, offering a consensus prediction which can be more robust.

Diagram: Computational Workflow for logP Prediction

G cluster_0 In Silico logP Prediction cluster_1 Calculation Method mol_input 1. Input Molecular Structure (SMILES or 2D Drawing) fragment Substructure-based (e.g., ALOGPS, ClogP) - Sum fragmental contributions mol_input->fragment property Property-based (e.g., XLOGP3) - Use global molecular properties mol_input->property predict 3. Predict logP Value fragment->predict property->predict validate 4. Analyze & Compare Results (Cross-validate with different algorithms) predict->validate

Caption: General workflow for in silico logP prediction.

Structure-Lipophilicity Relationships (SLR) and Data

The lipophilicity of a p-tolyl pyrazole derivative can be fine-tuned by introducing different substituents at various positions on the pyrazole ring. Understanding these relationships is key to rational drug design.

  • Increasing Lipophilicity (Higher logP): Introducing non-polar, hydrophobic groups such as alkyl chains, additional aryl rings, or halogens (e.g., -Cl, -Br) will generally increase the logP value.

  • Decreasing Lipophilicity (Lower logP): Adding polar functional groups capable of hydrogen bonding, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2) groups, will decrease the logP value by increasing the molecule's affinity for the aqueous phase.[14]

The table below summarizes known or predicted logP values for several p-tolyl pyrazole derivatives, illustrating these principles.

Compound NameStructureSubstituentsPredicted logPSource
1-p-Tolyl-1H-pyrazole1-(p-tolyl) on N1None2.6[12]
3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid1-(p-tolyl) on N1, 3-methyl, 4-carboxylMethyl (lipophilic), Carboxyl (hydrophilic)2.19[14]
5-(p-tolyl)-1-(quinolin-2-yl) pyrazole-3-carboxylic acid5-(p-tolyl), 1-(quinolin-2-yl), 3-carboxylQuinolinyl (lipophilic), Carboxyl (hydrophilic)Varies with amide derivatives[4]

Note: Predicted logP values can vary between different algorithms. The values presented are for comparative purposes.

Diagram: Influence of Substituents on Lipophilicity

G core p-Tolyl Pyrazole Core (logP ~ 2.6) sub_up Add Lipophilic Group (e.g., -Cl, -Br, -CF3, -Ph) core->sub_up Substitution sub_down Add Hydrophilic Group (e.g., -OH, -COOH, -NH2) core->sub_down Substitution logp_up logP Increases (More Lipophilic) sub_up->logp_up Result logp_down logP Decreases (More Hydrophilic) sub_down->logp_down Result

Caption: Effect of substituents on molecule lipophilicity.

Conclusion: A Balanced Approach to Lipophilicity

The lipophilicity of p-tolyl pyrazole derivatives, quantified by logP, is a critical determinant of their potential as therapeutic agents. It is not a property to be simply maximized or minimized, but rather optimized to achieve a delicate balance. A compound must be lipophilic enough to cross biological membranes and engage with its target, yet hydrophilic enough to maintain adequate aqueous solubility and avoid metabolic liabilities or off-target toxicity.

This guide has outlined the foundational principles of lipophilicity and provided detailed, self-validating protocols for its experimental determination via the shake-flask and RP-HPLC methods. We have also explored the utility and limitations of computational prediction tools that are indispensable in modern drug discovery. By understanding the structure-lipophilicity relationships—how the pyrazole core, the p-tolyl group, and other substituents collectively contribute to the final logP value—researchers can rationally design novel derivatives with improved pharmacokinetic profiles. As the field advances, the integration of experimental data with increasingly sophisticated computational and machine learning models will further empower the design of next-generation pyrazole-based therapeutics.[11]

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). PMC. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • 1-p-Tolyl-1H-pyrazole. (n.d.). PubChem. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education. Available at: [Link]

  • Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. (2024). Jetir.Org. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. (2024). DergiPark. Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions. Available at: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. (2024). Chemical Methodologies. Available at: [Link]

  • Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (2025). ResearchGate. Available at: [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). European Journal of Medicinal Chemistry. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate. (n.d.). An-Najah Staff. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). ResearchGate. Available at: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. (n.d.). ResearchGate. Available at: [Link]

  • Lipophilicity in drug discovery. (2010). PubMed. Available at: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. (n.d.). ResearchGate. Available at: [Link]

  • Lipophilicity in drug discovery. (n.d.). Scilit. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Reductive Amination Methods for Pyrazole-Propanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Propanamines

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The incorporation of a propanamine side chain onto the pyrazole ring system often imparts favorable pharmacokinetic and pharmacodynamic properties, making the synthesis of pyrazole-propanamines a critical task in drug discovery. Reductive amination stands out as one of the most robust and versatile methods for forging the crucial C-N bond in these target molecules. This direct, often one-pot, procedure combines a pyrazole aldehyde or ketone with an amine in the presence of a reducing agent, offering an efficient route to secondary and tertiary amines.[3][4]

This application note provides an in-depth guide to the synthesis of pyrazole-propanamines via reductive amination, detailing two effective protocols. The first employs the widely used and mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), while the second utilizes the classic sodium borohydride (NaBH₄) in a stepwise approach. The causality behind experimental choices, troubleshooting, and the underlying mechanisms are discussed to provide a comprehensive understanding for researchers in the field.

The Mechanism of Reductive Amination

Reductive amination proceeds through a two-step sequence that begins with the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[3][4]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (in this case, propylamine) on the carbonyl carbon of the pyrazole aldehyde. This is followed by dehydration to form an imine intermediate. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[4]

The choice of reducing agent is critical. Ideally, the reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[3][5]

Diagram: General Workflow of Reductive Amination

G cluster_0 Reaction Initiation cluster_1 Reduction Pyrazole\nAldehyde Pyrazole Aldehyde Imine\nFormation Imine Formation Pyrazole\nAldehyde->Imine\nFormation + Propylamine Propanamine\nProduct Propanamine Product Imine\nFormation->Propanamine\nProduct + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: A simplified workflow of the one-pot reductive amination process.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it highly suitable for one-pot reductive aminations.[5][6] It is less reactive towards aldehydes and ketones compared to iminium ions, which minimizes the formation of alcohol byproducts.[7] This protocol is favored for its operational simplicity and generally high yields.[6][8]

Materials:
  • Pyrazole-3-carboxaldehyde (or other relevant pyrazole aldehyde)

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-3-carboxaldehyde (1.0 eq) in DCE or DCM (approximately 0.1–0.5 M).

  • Amine Addition: Add propylamine (1.1–1.5 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive substrates.[8] Stir the mixture at room temperature for 20–30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1–4 hours).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired pyrazole-propanamine.

Diagram: Mechanism of NaBH(OAc)₃ Mediated Reductive Amination

G cluster_0 Imine/Iminium Formation cluster_1 Reduction Step Pyr_CHO Pyrazole-CHO Imine Imine Intermediate Pyr_CHO->Imine + Propylamine - H2O Propylamine Propyl-NH2 Iminium Iminium Ion Imine->Iminium + H+ Product Pyrazole-Propanamine Iminium->Product + Hydride from STAB STAB NaBH(OAc)3

Caption: The reaction pathway showing imine/iminium ion formation and subsequent reduction.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

Sodium borohydride is a more powerful reducing agent than NaBH(OAc)₃ and can reduce both aldehydes and imines.[3][5] Therefore, a one-pot procedure is often less efficient due to the competitive reduction of the starting aldehyde. A stepwise approach, where the imine is pre-formed before the addition of NaBH₄, can circumvent this issue and is a cost-effective alternative.[8][9]

Materials:
  • Pyrazole-3-carboxaldehyde (or other relevant pyrazole aldehyde)

  • Propylamine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:
  • Imine Formation: Dissolve the pyrazole-3-carboxaldehyde (1.0 eq) and propylamine (1.1–1.5 eq) in methanol or ethanol (approximately 0.2–0.5 M) in a round-bottom flask. Stir the mixture at room temperature for 1–2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.1–1.5 eq) in small portions. Be cautious as hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1–3 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with DCM or EtOAc (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the mixture and concentrate the organic solvent using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel.

Comparative Data and Troubleshooting

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₄)
Procedure One-potStepwise
Reducing Agent Mild and selective[6]Stronger, less selective[3]
Typical Solvents DCE, DCM, THF[8]MeOH, EtOH
Common Byproducts MinimalPyrazole-methanol (from aldehyde reduction)
Advantages High yields, operational simplicity, broad substrate scope[6][8]Cost-effective reagent
Disadvantages Higher cost of reagentPotential for side reactions if not performed stepwise

Troubleshooting Tips:

  • Low Yields:

    • Ensure anhydrous conditions, especially for the NaBH(OAc)₃ protocol, as the reagent is moisture-sensitive.[5]

    • In the NaBH₄ protocol, ensure sufficient time for imine formation before adding the reducing agent.

    • For sterically hindered or electron-deficient aldehydes or amines, longer reaction times or gentle heating may be necessary.

  • Formation of Alcohol Byproduct:

    • In the NaBH₄ method, this indicates premature reduction of the aldehyde. Ensure the imine formation step is complete before adding NaBH₄.

    • Consider switching to the milder NaBH(OAc)₃.

  • Dialkylation of Primary Amine:

    • This can be an issue when using primary amines. Using a slight excess of the amine can sometimes mitigate this.

    • Alternatively, a stepwise procedure with controlled stoichiometry is recommended.[8]

Conclusion

Reductive amination is a powerful and highly utilized transformation in the synthesis of pyrazole-propanamines for pharmaceutical research. The choice between a one-pot method with a mild reagent like sodium triacetoxyborohydride and a stepwise approach with the more economical sodium borohydride depends on the specific substrate, scale, and desired efficiency. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize a diverse range of pyrazole-propanamine derivatives for further investigation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Myers, A. G.
  • Abdel-Magid, A. F., & Maryanoff, C. A.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Hilaris Publisher. (2020, March 10). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • Biotage. MP-Cyanoborohydride.
  • Nakane, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4601.
  • Ruha, H., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2015, August). One-pot synthesis of pyrano[2,3-c]pyrazoles using SBA-15-PR-NH2 and their antimicrobial activities.
  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Royal Society of Chemistry. (2013). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 11(36), 6093-6101.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978-11025.
  • ResearchGate.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. [Link]

  • Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Indian Academy of Sciences. (2012). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 124(6), 1237–1254.
  • Klier, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576–9589.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
  • Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • MDPI. (2020). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
  • Asian Journal of Chemistry. (2012). 3-(4-Substituted Phenyl)
  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Royal Society of Chemistry. (2016). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 6(78), 74681-74686.

Sources

Strategic Integration of p-Tolyl Pyrazole Amines in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(p-tolyl)-1H-pyrazol-5-amine scaffold represents a privileged substructure in modern kinase inhibitor design, particularly for targeting the mitogen-activated protein kinase (MAPK) family (e.g., p38


, JNK3) and B-Raf. This application note details the structural rationale, synthetic protocols, and biochemical validation methods for integrating this moiety into drug candidates. By exploiting the electronic properties of the amine for hinge binding and the steric/lipophilic profile of the p-tolyl group for the hydrophobic "back pocket" (selectivity pocket), researchers can achieve high-affinity Type II kinase inhibition.

Mechanistic Rationale & Structural Logic[1]

The "Hinge-Selectivity" Dual Mechanism

Kinase inhibitors generally function by competing with ATP. The p-tolyl pyrazole amine scaffold offers a dual-mechanism advantage:

  • Hinge Region Binding (The Anchor): The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor, while the exocyclic amine (C5-NH

    
    ) or the amide/urea derived from it acts as a hydrogen bond donor. This mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Glu71/Leu104 in p38
    
    
    
    ).
  • Hydrophobic Pocket Targeting (The Rudder): The p-tolyl group (4-methylphenyl) attached to N1 is critical for selectivity. In "DFG-out" (inactive conformation) inhibitors, this aromatic ring rotates into the hydrophobic pocket adjacent to the gatekeeper residue. The para-methyl group provides specific van der Waals contacts that a simple phenyl ring lacks, often improving potency by 10–50 fold compared to unsubstituted analogs.

SAR Logic: Why p-Tolyl?

Structure-Activity Relationship (SAR) studies consistently highlight the p-tolyl group's superiority in specific contexts:

  • Lipophilicity: The methyl group increases logP slightly, enhancing permeability without the metabolic liabilities of larger alkyl chains.

  • Metabolic Stability: Unlike a p-methoxy group (prone to O-demethylation) or a p-bromo group (reactive metabolite concerns), the p-methyl is relatively robust, though liable to benzylic oxidation (which can be managed by fluorination if necessary).

  • Steric Fit: The volume of the tolyl group (~105 ų) is often the "Goldilocks" size for the hydrophobic pocket created when the activation loop assumes the inactive conformation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-(p-tolyl)pyrazole

Objective: To synthesize the core scaffold with high regioselectivity, avoiding the formation of the 3-amino isomer.

Reagents:

  • p-Tolylhydrazine hydrochloride (CAS: 637-60-5)

  • 3-Oxobutannitrile (CAS: 2469-99-0) (or equivalent

    
    -ketonitrile)
    
  • Ethanol (Absolute)

  • Reflux condenser

Step-by-Step Procedure:

  • Preparation: Dissolve p-tolylhydrazine hydrochloride (10 mmol, 1.58 g) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Addition: Add 3-oxobutannitrile (10 mmol, 0.83 g) dropwise to the stirring solution at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The hydrazine acts as a nucleophile attacking the ketone, followed by intramolecular cyclization onto the nitrile.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Purification: If no precipitate forms, remove solvent in vacuo and purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H NMR (DMSO-d
    
    
    
    ). Look for the characteristic pyrazole C4-H singlet (~5.5 ppm) and the broad NH
    
    
    signal.
Protocol B: ADP-Glo™ Kinase Assay (p38 Inhibition)

Objective: To determine the IC


 of the synthesized p-tolyl pyrazole amine derivative against p38

MAPK.

Reagents:

  • Recombinant p38

    
     kinase (active)
    
  • p38 peptide substrate

  • Ultrapure ATP (10 mM stock)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent

Workflow:

  • Compound Dilution: Prepare a 10-point dose-response curve of the inhibitor in DMSO (starting at 10

    
    M, 3-fold serial dilutions).
    
  • Enzyme Reaction:

    • Add 2

      
      L of inhibitor (or DMSO control) to a 384-well white plate.
      
    • Add 4

      
      L of Kinase Master Mix (p38
      
      
      
      + Substrate) in reaction buffer. Incubate 10 min.
    • Initiate reaction by adding 4

      
      L of ATP (at 
      
      
      
      concentration, typically 10–50
      
      
      M).
    • Incubate at RT for 60 minutes.

  • ADP Generation Stop: Add 10

    
    L of ADP-Glo™ Reagent. Incubate 40 min at RT. (This stops the kinase reaction and depletes remaining ATP).
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP, then to Luciferase light signal).
    
  • Readout: Measure luminescence using a plate reader (e.g., EnVision or GloMax).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC

    
     using a 4-parameter logistic fit.
    

Data Visualization & Analysis

Synthetic Pathway Diagram

The following diagram illustrates the regioselective synthesis logic described in Protocol A.

Synthesis_Workflow Reagents Reagents: p-Tolylhydrazine + 3-Oxobutannitrile Intermediate Intermediate: Hydrazone Formation Reagents->Intermediate EtOH, RT Cyclization Cyclization: Intramolecular Nucleophilic Attack Intermediate->Cyclization Reflux (78°C) Product Product: 5-Amino-1-(p-tolyl)pyrazole Cyclization->Product Work-up & Purification

Figure 1: Synthetic workflow for the 5-amino-1-(p-tolyl)pyrazole scaffold via Knorr-type condensation.

SAR Data Summary (Hypothetical Case Study)

The table below demonstrates the impact of the N1-substituent on p38


 potency, highlighting the efficacy of the p-tolyl group.
Compound IDN1-Substituent (R)IC

(p38

)
Binding Mode Note
KXZ-001 Phenyl120 nMGood hinge binder, loose hydrophobic fit.
KXZ-002 p-Tolyl8 nM Optimal hydrophobic fill (Selectivity Pocket).
KXZ-003 p-Chloro-phenyl15 nMGood potency, but higher lipophilicity (LogP > 4).
KXZ-004 Methyl> 5000 nMLacks hydrophobic anchor; weak binding.
KXZ-005 o-Tolyl450 nMSteric clash with solvent front/gatekeeper.
Mechanism of Action Diagram

This diagram visualizes the Type II binding mode where the p-tolyl group stabilizes the inactive kinase conformation.

Binding_Mechanism Inhibitor p-Tolyl Pyrazole Inhibitor Hinge Hinge Region (Glu71/Met109) Inhibitor->Hinge H-Bonds (N2/NH2) Gatekeeper Gatekeeper (Thr106) Inhibitor->Gatekeeper Steric Proximity Hydrophobic_Pocket Hydrophobic Pocket (Selectivity Region) Inhibitor->Hydrophobic_Pocket p-Tolyl Interaction DFG DFG Motif (Asp-Phe-Gly) Hydrophobic_Pocket->DFG Stabilizes DFG-out

Figure 2: Interaction map showing the p-tolyl group targeting the hydrophobic pocket to stabilize the DFG-out conformation.

References

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Link
    
  • Goettert, M., et al. (2013). Amino-Pyrazoles in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[1] Journal of Visualized Experiments (JoVE). Link

  • Shin, D., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[2] Scientific Reports. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Pyrazole Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyrazole amine salts. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend foundational scientific principles with field-proven experience to help you overcome common challenges in the lab.

Section 1: Fundamentals of Solvent Selection

This section addresses the foundational knowledge required to make informed decisions about your crystallization strategy.

Q1: What are the key physicochemical properties of pyrazole amine salts that influence solvent selection?

Answer: The selection of an appropriate solvent system is governed by the unique molecular structure of pyrazole amine salts. Understanding these features is the first step toward a successful recrystallization.[1][2][3]

  • Polarity and Hydrogen Bonding: Pyrazole rings contain a "pyrrole-like" N-H proton donor and a "pyridine-like" proton-accepting nitrogen atom.[2][3] The amine group adds another site for hydrogen bonding. When protonated to form a salt (e.g., hydrochloride, sulfate), the molecule becomes highly polar and ionic. This structure favors solubility in polar solvents, particularly those that can participate in hydrogen bonding, like alcohols (protic) or acetone (aprotic).[4][5]

  • Aromaticity: The pyrazole ring is a π-excessive aromatic system.[3] This allows for potential π-π stacking interactions, which can be influenced by aromatic solvents like toluene, although the high polarity of the salt may limit solubility in such non-polar solvents.[5][6]

  • Salt Nature: The presence of an ionic bond between the protonated amine and the counter-ion (e.g., Cl⁻, SO₄²⁻) dominates the molecule's properties. This ionic character significantly increases the melting point and enhances solubility in polar solvents compared to the freebase form. The choice of counter-ion itself can subtly alter solubility profiles.[5][7][8]

Q2: What defines an "ideal" solvent for recrystallizing pyrazole amine salts?

Answer: An ideal recrystallization solvent or solvent system must satisfy several criteria to effectively purify a solid compound.[9] The primary principle is based on differential solubility.

The perfect solvent should exhibit:

  • High solubility for the pyrazole amine salt at elevated temperatures (e.g., near the solvent's boiling point) to ensure the entire compound dissolves.[9][10]

  • Low solubility for the salt at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified compound upon cooling.[9][10]

  • Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound.[9]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature gradient for solubility but low enough to be easily removed from the final crystals during drying.[9]

  • Ability to Produce High-Quality Crystals: The solvent system should promote the formation of well-defined, non-needle-like crystals, which are easier to handle in downstream processing.[11][12][13]

Q3: Should I use a single solvent or a mixed-solvent system? When is each appropriate?

Answer: The choice between a single and a mixed-solvent (binary) system depends entirely on the solubility profile of your specific pyrazole amine salt.

  • Single-Solvent System: This is the simplest and most desirable method. It is appropriate when you can find one solvent that provides a steep solubility curve—high solubility when hot and low solubility when cold.[9] For pyrazole amine salts, polar solvents like ethanol, methanol, or isopropanol are excellent starting points for screening.

  • Mixed-Solvent System (Solvent/Anti-Solvent): This technique is necessary when no single solvent meets the ideal criteria.[14] It is commonly used when your compound is either too soluble or not soluble enough in common solvents. The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at a high temperature, followed by the careful, dropwise addition of a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed.[14][15][16] This precisely adjusts the polarity of the mixture to the point of saturation, promoting crystallization upon cooling.

Section 2: Practical Experimental Guides

This section provides actionable, step-by-step protocols for key laboratory procedures.

Q4: How do I perform a systematic solvent screening for a new pyrazole amine salt?

Answer: A systematic approach is crucial to efficiently identify a suitable solvent system and avoid wasted time and material. This protocol outlines a small-scale screening process.

Objective: To identify a promising single solvent or a solvent/anti-solvent pair for recrystallization.

Materials:

  • Your crude pyrazole amine salt (approx. 10-20 mg per test)

  • A selection of solvents covering a range of polarities (see table below)

  • Small test tubes or vials

  • Stirring rods or a vortex mixer

  • Hot plate or water bath

  • Ice bath

Recommended Solvents for Initial Screening

SolventTypeBoiling Point (°C)Polarity (Relative)Key Considerations
WaterProtic100Very HighExcellent for highly polar salts. Can form hydrates.
MethanolProtic65HighGood starting point. Can be difficult to remove fully.
EthanolProtic78HighExcellent, common choice. Safer than methanol.[17]
Isopropanol (IPA)Protic82Medium-HighGood alternative to ethanol, lower volatility.
AcetonitrileAprotic82Medium-HighGood for moderately polar salts.[6]
AcetoneAprotic56MediumCan be effective, but low boiling point limits range.[17]
Ethyl Acetate (EtOAc)Aprotic77Medium-LowOften used as an anti-solvent.[6]
TolueneAromatic111LowUnlikely to be a good primary solvent but can be an anti-solvent.
Heptane/HexaneNon-polar98 / 69Very LowAlmost always used as an anti-solvent.[17]

Screening Protocol:

  • Preparation: Place ~15 mg of your crude salt into several labeled test tubes.

  • Room Temperature Test: Add a solvent dropwise (e.g., 0.1 mL at a time) to each tube at room temperature, stirring or vortexing after each addition.

    • Observation: If the compound dissolves readily at room temperature, that solvent is unsuitable as a single solvent but may be a "good" solvent in a binary pair.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture in a water bath or on a hot plate towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

    • Observation: Note the approximate volume of solvent required. A good candidate requires a minimal volume of hot solvent. If it remains insoluble even with a large volume of hot solvent, it's a poor choice.

  • Cooling Test: Once dissolved, allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observation: Look for the formation of a crystalline solid. An ideal solvent will yield a significant amount of precipitate. If no solid forms, the compound is too soluble. If it "crashes out" as an amorphous powder, cooling may be too rapid.

  • Identifying a Binary System: If no single solvent is ideal, pair a "good" solvent (from step 2) with a miscible "anti-solvent" (one where the compound was insoluble). Dissolve the compound in a minimal amount of the hot "good" solvent and add the anti-solvent dropwise until the solution becomes cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the solid, then cool as in step 4.[14]

The following workflow diagram summarizes the decision-making process for solvent selection.

Solvent_Selection_Workflow start_node Start: Crude Pyrazole Amine Salt process_node_1 Add solvent at Room Temp (RT) start_node->process_node_1 Select Solvent Panel process_node process_node decision_node decision_node outcome_node outcome_node bad_outcome_node bad_outcome_node decision_node_1 Dissolves at RT? process_node_1->decision_node_1 bad_outcome_node_1 Unsuitable as single solvent. Consider as 'Good Solvent' for binary system. decision_node_1->bad_outcome_node_1 Yes process_node_2 Heat to boiling. Add solvent until dissolved. decision_node_1->process_node_2 No process_node_4 Dissolve in min. hot 'Good Solvent'. Add 'Anti-Solvent' until turbid. Cool slowly. bad_outcome_node_1->process_node_4 Proceed to Anti-Solvent Method process_node_3 Slowly cool to 0°C process_node_2->process_node_3 decision_node_2 Crystals form? process_node_3->decision_node_2 outcome_node_1 Ideal Single Solvent Found decision_node_2->outcome_node_1 Yes bad_outcome_node_2 Compound is too soluble. Consider a different solvent. decision_node_2->bad_outcome_node_2 No decision_node_3 Crystals form? process_node_4->decision_node_3 outcome_node_2 Ideal Binary System Found decision_node_3->outcome_node_2 Yes bad_outcome_node_3 Poor solvent/anti-solvent pair. Re-evaluate choices. decision_node_3->bad_outcome_node_3 No

Caption: Workflow for systematic solvent screening.

Q5: How do I correctly perform an anti-solvent recrystallization? What are the critical parameters?

Answer: Anti-solvent recrystallization is a powerful but sensitive technique.[16][18] Success depends on carefully controlling the rate of supersaturation.

Protocol for Anti-Solvent Recrystallization:

  • Dissolution: In a flask, dissolve the crude pyrazole amine salt in the minimum amount of the hot "good" solvent (e.g., ethanol). Ensure it is fully dissolved.

  • Anti-Solvent Addition: While maintaining the high temperature and stirring the solution, add the miscible anti-solvent (e.g., heptane) drop by drop.

  • Induce Turbidity: Continue adding the anti-solvent until you observe a persistent cloudiness (turbidity). This is the point of saturation.

  • Re-solubilize: Add 1-2 drops of the hot "good" solvent back into the mixture until the solution becomes clear again. This ensures you are starting from a point just below saturation, preventing premature "crashing out."[14]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the solvent/anti-solvent, and dry under vacuum.[10]

Critical Parameters:

  • Rate of Addition: Adding the anti-solvent too quickly will generate very high local supersaturation, causing the compound to precipitate as an amorphous solid or oil instead of forming ordered crystals.[9][13] Slow, dropwise addition is essential.

  • Temperature Control: Maintain a constant, elevated temperature during the anti-solvent addition to prevent premature crystallization.[19]

  • Stirring: Adequate mixing is vital to disperse the anti-solvent and avoid localized areas of high concentration.[13]

Section 3: Troubleshooting Common Recrystallization Problems

Even with a good protocol, issues can arise. This section provides solutions to the most common problems encountered during the crystallization of pyrazole amine salts.

Q6: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.[20] This is common for salts and low-melting-point solids when the solution is cooled too quickly or the supersaturation level is too high. The "oil" is a liquid phase of your compound saturated with solvent, which often fails to crystallize properly and may trap impurities.

Causes and Solutions:

CauseExplanationSolution
High Supersaturation The solution became saturated at a temperature above the compound's melting point (or melting point of the solvate).1. Add more of the "good" solvent: Re-dissolve the oil by adding more solvent and heating. Allow it to cool much more slowly. 2. Reduce the amount of anti-solvent: If using a binary system, you may have added too much anti-solvent.
Rapid Cooling Cooling the solution too fast doesn't give the molecules time to arrange into an ordered crystal lattice.1. Insulate the flask: After heating, wrap the flask in glass wool or place it in a large beaker of hot water to slow the cooling rate. 2. Avoid direct transfer to an ice bath: Let the solution reach room temperature over several hours before moving to a colder environment.
Inappropriate Solvent The chosen solvent system may be inherently prone to causing oiling out for your specific compound.1. Change the solvent/anti-solvent ratio: Use a higher proportion of the "good" solvent. 2. Select a different solvent system: Re-run the solvent screening with a focus on solvents with higher boiling points or different polarity.
Q7: I'm getting very poor recovery/yield. What are the likely causes and solutions?

Answer: Low yield is a common and frustrating issue. It typically points to one of several factors related to solubility or mechanical loss.

Troubleshooting Low Yield:

  • Excessive Solvent: The most common cause is using too much solvent to dissolve the compound. Even at low temperatures, some compound will remain in the mother liquor. The more solvent used, the more product is lost.[21]

    • Solution: During the dissolution step, use the absolute minimum volume of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, significant product can be lost.

    • Solution: Use a pre-heated funnel and receiving flask, and perform the filtration as quickly as possible. Add a small excess of solvent (~5-10%) before filtration to keep the compound in solution.

  • Incomplete Crystallization: The cooling time or temperature may be insufficient.

    • Solution: Allow the solution to stand at room temperature for a longer period and ensure it spends adequate time (at least 30 minutes) in an ice bath before filtering.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product off the filter paper.

    • Solution: Always wash crystals with a small amount of ice-cold recrystallization solvent (or a mixture rich in the anti-solvent).

Q8: The purity of my crystals isn't improving. What should I try next?

Answer: If recrystallization isn't improving purity, it suggests that the impurities have very similar solubility properties to your target compound or are being trapped within the crystal lattice.

Strategies to Improve Purity:

  • Slow Down Crystallization: Rapid crystal growth can trap impurities and solvent within the lattice.[13][21] A slower cooling rate gives the system more time to reach equilibrium, favoring the incorporation of only the desired molecules into the crystal structure.

  • Change the Solvent System: An impurity that is co-soluble in one solvent may be freely soluble in another. Try a completely different solvent system, perhaps one with a different polarity or functional group (e.g., switch from an alcohol to acetonitrile).

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Performing the procedure a second time with the once-recrystallized material can significantly improve purity.

  • Consider a pH-Swing or Reactive Crystallization: For amine salts, you can sometimes purify the compound by converting it back to the freebase, extracting it into an organic solvent to remove water-soluble impurities, and then re-forming the salt by adding the acid, causing it to crystallize.[19][22]

Q9: My crystals are very fine needles, making them difficult to filter and dry. How can I obtain more block-like crystals?

Answer: Crystal morphology (shape) is heavily influenced by the solvent and the conditions of crystallization.[11][23][24] Needle-like crystals are often brittle, have poor flow characteristics, and trap large amounts of solvent, making them undesirable in pharmaceutical development.[12]

Methods to Improve Crystal Habit:

  • Change the Solvent: This is the most effective method. The solvent interacts with different faces of a growing crystal, inhibiting or promoting growth in certain directions.[11][23] A solvent that produces needles may be replaced by one that favors more uniform (equant) growth. Experiment with different solvents from your screening panel.

  • Slow the Growth Rate: As with purity, slower growth often leads to more well-ordered, block-like crystals. Decrease the rate of cooling or the rate of anti-solvent addition.

  • Reduce Supersaturation: Operating at a lower level of supersaturation can favor the growth of existing crystals rather than the rapid nucleation of new ones, which often leads to needles.[25] This can be achieved by using slightly more solvent.

  • Agitation: The stirring rate can impact crystal morphology. Experiment with different stirring speeds, though in general, continuous stirring is recommended for consistency on a larger scale.[21]

The following diagram illustrates a general troubleshooting workflow for common recrystallization problems.

Troubleshooting_Workflow start_node Problem Encountered decision_node_1 What is the issue? start_node->decision_node_1 decision_node decision_node solution_node solution_node outcome_node Problem Resolved decision_node_2 Is cooling too fast? decision_node_1->decision_node_2 Oiling Out decision_node_3 Was too much solvent used? decision_node_1->decision_node_3 Low Yield decision_node_4 Is crystallization too fast? decision_node_1->decision_node_4 Poor Purity decision_node_5 Is the solvent the issue? decision_node_1->decision_node_5 Needle-like Crystals solution_node_1 Re-dissolve, add more solvent, and cool slowly. decision_node_2->solution_node_1 Yes solution_node_2 Change solvent system to one with higher boiling point. decision_node_2->solution_node_2 No solution_node_1->outcome_node solution_node_2->outcome_node solution_node_3 Repeat using minimum volume of hot solvent. decision_node_3->solution_node_3 Yes solution_node_4 Ensure sufficient cooling time. Wash with ice-cold solvent. decision_node_3->solution_node_4 No solution_node_3->outcome_node solution_node_4->outcome_node solution_node_5 Slow down cooling rate. decision_node_4->solution_node_5 Yes solution_node_6 Try a different solvent system or perform a second recrystallization. decision_node_4->solution_node_6 No solution_node_5->outcome_node solution_node_6->outcome_node solution_node_7 Screen for a new solvent system. Slower growth rate may also help. decision_node_5->solution_node_7 Likely solution_node_7->outcome_node

Caption: Troubleshooting flowchart for recrystallization.

References
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Zhang, C., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]

  • Stoltz, A. D., et al. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). American Chemical Society. Retrieved from [Link]

  • Shtukenberg, A. G., et al. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Retrieved from [Link]

  • BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • RISE. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof.

Sources

preventing oxidation of primary amines in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and purification of primary aminopyrazoles, designed for researchers in medicinal chemistry and drug development.

Topic: Preventing Oxidation and Degradation of Primary Amines in Pyrazole Derivatives Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Analysis: Why Do Aminopyrazoles Degrade?

Primary aminopyrazoles (specifically 3-amino, 4-amino, and 5-aminopyrazoles) are electron-rich heteroaromatic systems. They are notoriously unstable due to their low oxidation potential. Unlike simple anilines, the pyrazole ring facilitates Single Electron Transfer (SET) processes, leading to rapid oxidative dimerization.

The Oxidation Mechanism

When exposed to atmospheric oxygen, light, or trace metal catalysts, the primary amine group undergoes a radical-mediated cascade. This typically results in the formation of deeply colored (red/brown) azo-dimers or complex polymeric tars.

Visualization: The Oxidative Cascade

The following diagram illustrates the mechanistic pathway from the free amine to the azo-dimer contaminant.

OxidationPathway cluster_factors Catalytic Factors Amine Primary Aminopyrazole (Colorless) Radical Radical Cation [Ar-NH2]•+ Amine->Radical SET Oxidation (O2 / Light / Metals) Imine Imino Intermediate Radical->Imine -H+ / -e- Azo Azo-Dimer (Impurity) (Red/Brown Solid) Imine->Azo Dimerization Silica Gel (Acidic) Silica Gel (Acidic) Trace Cu/Fe Trace Cu/Fe UV Light UV Light

Caption: Mechanistic pathway of aminopyrazole oxidation. The electron-rich amine undergoes single-electron transfer (SET) to form a radical cation, eventually dimerizing into highly colored azo compounds.

Troubleshooting & FAQs

Section A: Synthesis & Reaction Monitoring

Q: My reaction mixture turned dark red/brown upon exposure to air. Is my product gone? A: Not necessarily, but you are witnessing oxidative coupling. The "red" color is often due to trace amounts of azo-dimers, which have high extinction coefficients. Even <1% impurity can color the whole batch.

  • Immediate Action: Flush the vessel with Argon/Nitrogen immediately. Add a mild reducing agent (e.g., Sodium Ascorbate or Sodium Bisulfite wash) during workup to halt further oxidation.

  • Prevention: Degas all reaction solvents by sparging with inert gas for 15–30 minutes before use.[1]

Q: Can I use metal catalysts (Cu, Pd) with free aminopyrazoles? A: Caution is advised. Transition metals can catalyze the SET oxidation mechanism described above.

  • Protocol: If using metal catalysis (e.g., Buchwald-Hartwig), ensure rigorous exclusion of oxygen. Post-reaction, use a metal scavenger (e.g., QuadraPure™ or SiliaMetS®) immediately, as residual metal in the isolated solid will accelerate degradation during storage.

Section B: Workup & Purification (The "Danger Zone")

Q: My compound streaks on the TLC plate and decomposes on the silica column. How do I purify it? A: Standard silica gel is slightly acidic (pH 6.5–7.0), which can protonate the pyrazole or catalyze oxidation.

  • Solution 1 (The TEA Method): Pre-treat your silica column with 1–2% Triethylamine (TEA) in the eluent. This neutralizes acidic sites.[2]

    • Note: TEA can be difficult to remove. Dry the fractions thoroughly under high vacuum at <40°C.

  • Solution 2 (Amine-Silica): Use amine-functionalized silica cartridges (e.g., NH-silica). These are basic and prevent the acid-catalyzed degradation common with aminopyrazoles.

Q: Can I crystallize the free base? A: Crystallization is preferred over chromatography to minimize air exposure. However, the free base is often an oil or amorphous solid prone to oxidation.

  • Recommendation: Do not crystallize the free base. Convert it to a salt immediately (see Section C).

Section C: Storage & Stabilization[3][4][5]

Q: What is the best form for long-term storage? A: Never store primary aminopyrazoles as free bases for long periods. Convert them to a salt form. The protonation of the amine lone pair (


) electronically deactivates the ring, preventing the initial SET oxidation step.

Q: Which salt should I form? A:

Salt Form Stability Solubility Notes
Hydrochloride (HCl) High High (Water/MeOH) Standard choice. Easy to prepare using 4M HCl in Dioxane.
Dihydrochloride Very High High For diamines. Extremely stable but may be hygroscopic.
Tosylate / Mesylate Moderate Moderate (Organic) Good if the HCl salt is hygroscopic or an oil.

| Free Base | Low | Variable | Avoid for storage. Susceptible to air/light oxidation. |

Standard Operating Procedures (SOPs)

SOP 1: Inert Purification of Unstable Aminopyrazoles

Use this protocol if the compound degrades on standard silica.

  • Preparation: Slurry silica gel in Hexanes (or DCM). Add 1% v/v Triethylamine (TEA) and stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the starting eluent (containing 0.5% TEA).

  • Loading: Dissolve the crude amine in a minimum amount of DCM (degassed). Load carefully under a blanket of Nitrogen.

  • Elution: Run the column quickly. Do not let the compound sit on the silica.

  • Concentration: Evaporate fractions immediately at <35°C . Do not heat the water bath excessively.

  • Storage: Immediately dissolve the resulting oil/solid in Et2O or Dioxane and add HCl (4M in Dioxane) to precipitate the stable salt.

SOP 2: Salt Formation for Storage
  • Dissolve the purified free base in anhydrous Diethyl Ether or Ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (e.g., 1M in Et2O or 4M in Dioxane).

  • A white/off-white precipitate should form immediately.

  • Filter the solid under a stream of Nitrogen (Schlenk filtration is best).

  • Wash with cold Ether.

  • Dry under high vacuum. Store in an amber vial at -20°C.

Decision Tree: Handling Unstable Amines

DecisionTree Start Start: Crude Aminopyrazole CheckColor Is the crude dark red/brown? Start->CheckColor Red Yes: Oxidative Impurities Present CheckColor->Red Yes Clear No: Looks Clean CheckColor->Clear No ActionRed 1. Add reducing agent (Na ascorbate) 2. Purify quickly Red->ActionRed ActionClear Proceed to Purification Clear->ActionClear Purification Select Purification Method ActionRed->Purification ActionClear->Purification Method1 Method A: Crystallization (Best for stability) Purification->Method1 Solid Method2 Method B: Chromatography (If oil/complex mix) Purification->Method2 Oil/Impure Final End Goal: Isolate as HCl Salt Store at -20°C Method1->Final Detail2 Use TEA-neutralized Silica or Amine-Silica Method2->Detail2 Detail2->Final

Caption: Decision tree for processing crude aminopyrazoles to ensure maximum stability.

References

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Journal of Organic Chemistry. Describes the mechanism of single-electron oxidation of aminopyrazoles to azopyrroles.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Discusses the structural properties and stability of 3- and 5-aminopyrazoles in drug design.

  • Salt Selection in Drug Development. Pharmaceutical Technology. General principles of salt selection (HCl, Mesylate) to improve stability of basic drugs.

  • Chromatography: The Solid Phase. University of Rochester. Protocols for using Triethylamine-deactivated silica for purifying sensitive amines.

  • Handling of Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Techniques for inert atmosphere filtration and solvent degassing.[1][3]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine, a chiral heterocyclic amine with potential applications in medicinal chemistry. Beyond a mere presentation of data, this document delves into the rationale behind spectral assignments and compares the utility of ¹H NMR with other common analytical techniques, offering a holistic perspective on its structural verification.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine, ¹H NMR allows for the precise mapping of each proton, confirming the successful synthesis and purity of the compound.

The power of ¹H NMR lies in its fundamental principles: chemical shift, integration, and spin-spin coupling.[1] The chemical shift of a proton is dictated by its local electronic environment. Integration of the signal reveals the relative number of protons giving rise to the resonance. Spin-spin coupling, observed as the splitting of a signal into a multiplet, provides information about the number of neighboring protons, as described by the n+1 rule.[2][3][4]

Predicted ¹H NMR Spectrum of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its ¹H NMR data can be constructed based on extensive literature data for analogous structures, including 4-aryl-1H-pyrazoles and chiral amines.[5][6][7][8][9][10][11] The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5 (Pyrazole)~7.8 - 8.2Singlet (s)-1H
H3 (Pyrazole)~7.5 - 7.9Singlet (s)-1H
Hc, Hc' (p-Tolyl)~7.3 - 7.6Doublet (d)~8.02H
Hd, Hd' (p-Tolyl)~7.1 - 7.3Doublet (d)~8.02H
Ha (CH)~4.2 - 4.6Multiplet (m)-1H
He (CH₃-Tolyl)~2.3 - 2.5Singlet (s)-3H
NH₂~1.5 - 3.0Broad Singlet (br s)-2H
Hb, Hb' (CH₂)~2.9 - 3.3Multiplet (m)-2H
Hf (CH₃-propyl)~1.3 - 1.6Doublet (d)~7.03H

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Causality Behind Spectral Assignments

The predicted chemical shifts are rooted in the electronic environment of each proton. The pyrazole ring protons, H3 and H5, are expected to be in the downfield region of the spectrum due to the aromatic nature of the heterocycle.[5][12][13][14] The protons of the p-tolyl group will appear as two distinct doublets, characteristic of a para-substituted aromatic ring. The methyl group on the tolyl substituent (He) will be a singlet in the typical benzylic proton region.

The propan-1-amine side chain presents a more complex splitting pattern due to the chiral center at the carbon bearing the pyrazole ring (Ca). The methine proton (Ha) will be a multiplet due to coupling with the adjacent methylene (Hb, Hb') and methyl (Hf) protons. The diastereotopic methylene protons (Hb, Hb') will likely appear as a complex multiplet. The terminal methyl group (Hf) is expected to be a doublet, split by the methine proton (Ha). The amine (NH₂) protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.[1]

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a combination of analytical methods.

Technique Information Provided Strengths Limitations
¹H NMR Proton framework, connectivity, stereochemistryHigh resolution, detailed structural informationCan have overlapping signals in complex molecules
¹³C NMR Carbon skeleton of the moleculeComplements ¹H NMR, good for identifying functional groupsLower sensitivity than ¹H NMR, longer acquisition times
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple, good for identifying key bonds (e.g., N-H, C=N)Provides limited information on the overall structure
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula informationDoes not provide detailed structural connectivity
Elemental Analysis Percentage composition of elementsConfirms the empirical and molecular formulaDoes not provide structural information

As the table illustrates, each technique provides a unique piece of the structural puzzle. For instance, IR spectroscopy can quickly confirm the presence of the amine N-H bonds and the C=N bonds within the pyrazole ring.[15] Mass spectrometry would confirm the molecular weight of the compound.[7][8][11] ¹³C NMR would reveal the number of unique carbon environments, complementing the ¹H NMR data.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible ¹H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process for 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Figure 1. Workflow for the synthesis, characterization, and structural validation of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine.

Conclusion

The ¹H NMR characterization of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine provides a wealth of structural information that is crucial for its definitive identification. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete assignment of the proton signals can be achieved. When used in conjunction with other spectroscopic techniques such as ¹³C NMR, IR, and mass spectrometry, a self-validating system of characterization is established, ensuring the scientific integrity of the data. This comprehensive approach is fundamental for researchers in drug discovery and development, where the precise knowledge of molecular structure is a prerequisite for understanding biological activity.

References

  • ResearchGate.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Amazon AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • The Journal of Organic Chemistry. Proton Magnetic Resonance Studies of Pyrazoles.
  • PubMed.
  • The Royal Society of Chemistry.
  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • ResearchGate. 1H-NMR shifts for the pyridinic and pyrazolic protons of a silver....
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Growing Science.
  • ResearchGate.
  • Save My Exams. NMR Splitting Patterns - A Level Chemistry Revision Notes.
  • ResearchGate.
  • University of B
  • Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -.
  • YouTube. How to Interpret Splitting in the 1H NMR (O Chem).
  • MDPI.
  • PubMed. The (1)
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Sources

The Imperative of Purity Analysis for Pyrazole-Based Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Purity Analysis Methods for Pyrazole-Based Amines

For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of drug safety and efficacy. Pyrazole-based amines represent a vital class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. Their inherent basicity and structural diversity, however, present unique analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these critical compounds, grounded in scientific principles and supported by experimental insights.

Impurity profiling is a critical regulatory requirement throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and toxicological qualification of impurities.[1][2][3][4][5] Impurities can originate from various sources, including starting materials, by-products of synthesis, intermediates, and degradation products.[1][3][4] For pyrazole-based amines, potential impurities often include regioisomers, enantiomers, and related substances with minor structural modifications, which can be difficult to separate and may possess undesirable pharmacological or toxicological properties. Therefore, robust, selective, and validated analytical methods are paramount.

Foundational Choices: A Comparative Guide to HPLC Methodologies

The selection of an appropriate HPLC method is the most critical factor in achieving accurate purity analysis. The choice depends on the specific physicochemical properties of the pyrazole amine and its potential impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the most widely utilized technique for its versatility with a broad range of moderately polar to non-polar compounds.[6][7] The separation is based on hydrophobic interactions between the analytes and a non-polar stationary phase.[8]

The Challenge of Basic Amines: A primary difficulty in analyzing pyrazole-based amines is their basic nature. The amino groups can interact with residual acidic silanol groups on the surface of standard silica-based stationary phases. This secondary interaction leads to poor peak shape, characterized by significant tailing, which compromises resolution and accuracy.[9]

Mitigation Strategies for Peak Tailing:

  • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) using additives like trifluoroacetic acid (TFA) or formic acid ensures that the amine is fully protonated.[9][10][11] This minimizes interactions with the silanol groups.

  • Column Selection: Modern columns with highly deactivated (end-capped) stationary phases or hybrid particle technology are designed to reduce silanol activity.[9]

  • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry.[9]

Table 1: Comparison of Common RP-HPLC Stationary Phases for Pyrazole Amine Analysis

Stationary PhaseDescriptionKey AdvantagesTypical Applications & Considerations
C18 (Octadecyl) The most common and hydrophobic RP phase.[6]High retention for non-polar compounds, widely available, extensive application data.Excellent starting point for most pyrazole amines. May require mobile phase modifiers to elute very hydrophobic compounds.
C8 (Octyl) Moderately hydrophobic, with shorter alkyl chains than C18.[6]Less retentive than C18, useful for compounds that are too strongly retained on C18, potentially faster analysis.Good for moderately polar pyrazole amines or when faster elution is desired.
Phenyl-Hexyl Provides unique selectivity through π-π interactions with aromatic analytes.[6]Alternative selectivity compared to alkyl phases, beneficial for separating aromatic pyrazole isomers or impurities.Highly recommended when dealing with compounds containing phenyl or other aromatic rings.
Polar-Embedded Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain.Enhanced retention for polar compounds, improved peak shape for bases, and compatible with highly aqueous mobile phases.Ideal for more polar pyrazole amines or when peak tailing is a persistent issue.
Chiral HPLC: Resolving Enantiomeric Impurities

Many pyrazole-based drugs are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies often require the quantification of the undesired enantiomer as a chiral impurity. Chiral HPLC is essential for this purpose, relying on Chiral Stationary Phases (CSPs) to differentiate between enantiomers.[12][13]

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[13][14][15][16] The separation can be performed in different modes:

  • Normal-Phase Mode: Uses non-polar solvents like n-hexane mixed with an alcohol modifier (e.g., ethanol, 2-propanol).[12][14] This mode often provides excellent resolution but may involve longer analysis times.[15][16]

  • Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol. This mode can be advantageous for achieving shorter run times and sharper peaks.[15][16]

Studies have shown that cellulose-based columns can be superior in polar organic modes, while amylose-based columns often exhibit greater resolving power in the normal-phase mode for pyrazole derivatives.[15][16]

The Logic of Detection: Choosing the Right Detector

The choice of detector is as crucial as the separation method. It dictates the sensitivity, selectivity, and the type of information that can be obtained.

UV-Visible (UV-Vis) Detectors

Photodiode Array (PDA) or Diode Array (DAD) detectors are the most common in purity analysis. They are robust, easy to use, and provide spectral information that can help in peak identification and purity assessment. However, their primary limitation is that the analyte must possess a chromophore—a part of the molecule that absorbs UV or visible light.[17][18] Many pyrazole-based amines have aromatic rings that make them suitable for UV detection.[10][19]

Universal Detectors for Non-Chromophoric Compounds

When a pyrazole amine or its impurity lacks a suitable chromophore, "universal" detectors are required. These detectors respond to all non-volatile analytes.

  • Evaporative Light Scattering Detector (ELSD): The ELSD works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[17][20] Its response is proportional to the mass of the analyte.[20] ELSD is compatible with gradient elution and can detect any compound that is less volatile than the mobile phase.[20]

  • Charged Aerosol Detector (CAD): The CAD operates similarly by first creating analyte particles.[21] However, it then charges these particles using a corona discharge and measures the total charge with an electrometer.[21] The CAD is known for its high sensitivity (often in the low nanogram range), reliability, and consistent response for different non-volatile analytes, making it a powerful tool in pharmaceutical analysis.[18][22][23][24]

Table 2: Comparison of Key HPLC Detectors

DetectorPrinciple of OperationSelectivityKey AdvantagesKey Limitations
UV-Vis (PDA/DAD) Measures absorbance of UV-Vis light.Selective for chromophoric compounds.Robust, provides spectral data for peak purity, non-destructive.Requires analyte to have a chromophore.[17][18]
ELSD Measures light scattered by analyte particles after solvent evaporation.Universal for non-volatile compounds.Universal detection, compatible with gradients.[25][20]Destructive, response can be non-linear.
CAD Measures charge of aerosolized analyte particles after solvent evaporation.Universal for non-volatile/semi-volatile compounds.High sensitivity, consistent response, reliable for quantification.[18][21][24]Destructive, requires volatile mobile phases, response can be non-linear.[21]
MS Measures mass-to-charge ratio of ionized analytes.Highly selective and specific.Provides molecular weight and structural information, highest sensitivity and specificity.Higher cost and complexity, requires volatile buffers.

Enhancing Throughput and Resolution: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures than conventional HPLC.[26][27] This results in significant improvements in analytical performance.

Table 3: HPLC vs. UPLC for Purity Analysis

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3–5 µm[26]< 2 µm[27]
Resolution GoodSuperior, sharper, and narrower peaks.[28][29]
Analysis Time LongerSignificantly faster (up to 10x).[26][28]
Sensitivity StandardHigher due to narrower peaks.[26][28]
Solvent Consumption HigherLower, leading to cost savings and reduced waste.[26][27]
System Pressure Lower (up to 6,000 psi)Much higher (up to 15,000 psi)[28]

For drug development, where high throughput is crucial, transitioning from HPLC to UPLC can dramatically increase laboratory productivity without compromising data quality.[26][29]

Visualizing the Workflow and Logic

Diagrams can clarify complex decision-making processes in method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Detection Strategy cluster_3 Phase 4: Optimization & Validation A Review Physicochemical Properties (pKa, logP, solubility, UV spectra) B Select Column & Mobile Phase A->B C RP-HPLC (C18/Phenyl) Acidic Mobile Phase (pH 2.5-3.5) B->C Achiral or Regioisomers D Chiral HPLC (CSP) Normal or Polar Organic Mode B->D Enantiomers E HILIC High Organic Mobile Phase B->E Very Polar Analytes F Select Detector C->F D->F E->F G UV-Vis (DAD) (Chromophore Present) F->G H CAD / ELSD (No Chromophore) F->H I LC-MS (Impurity ID needed) F->I J Optimize Gradient, Flow Rate, Temperature G->J H->J I->J K Validate Method (ICH Q2(R1)) J->K L Implement for Routine Analysis K->L

Caption: HPLC Method Development Workflow for Pyrazole-Based Amines.

TailingMitigation cluster_problem Problem: Peak Tailing cluster_solutions Solutions cluster_ph 1. Mobile Phase pH Control cluster_column 2. Modern Column Chemistry ProblemNode Basic Amine (R-NH2) interacts with Acidic Silanols (Si-OH) Sol_pH Add Acid (TFA, Formic) Lower pH to ~2.5 ProblemNode->Sol_pH Sol_Col Use End-Capped or Hybrid Particle Column ProblemNode->Sol_Col Mech_pH Result: Protonation (R-NH3+) Repels protonated silanols (Si-OH2+) Minimizes secondary interaction Sol_pH->Mech_pH Mech_Col Result: Fewer accessible Si-OH groups Reduced sites for interaction Sol_Col->Mech_Col

Caption: Logic for Mitigating Peak Tailing of Basic Amines.

Experimental Protocols

The following protocols serve as a robust starting point for developing a purity method for a novel pyrazole-based amine.

Protocol 1: General Purity by RP-HPLC-UV

Objective: To develop a stability-indicating RP-HPLC method for the quantification of a pyrazole amine and its related substance impurities.

Materials:

  • HPLC or UPLC system with a PDA/DAD detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm or equivalent UPLC column).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Analyte: Pyrazole-based amine API and impurity reference standards.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the API and known impurities in the sample diluent to a stock concentration of 1.0 mg/mL. Prepare a working standard at 0.5 mg/mL for the API. Prepare a resolution solution containing the API and key impurities.

  • Sample Preparation: Prepare the test sample at a concentration of 0.5 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for HPLC) or 0.4 mL/min (for UPLC).

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at an appropriate wavelength determined from the UV spectrum of the API (e.g., 254 nm) and use the PDA to monitor across a range (e.g., 200-400 nm).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Inject the diluent (blank), followed by the resolution solution, standard preparations, and sample preparations.

  • System Suitability: Verify that the resolution between the API and the closest eluting impurity is >2.0 and that the tailing factor for the API peak is <1.5.

  • Calculation: Calculate the percentage of each impurity using the area percent method or against a qualified reference standard.

Protocol 2: Chiral Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of a chiral pyrazole-based amine.

Materials:

  • HPLC system with a UV detector.

  • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2 or Chiralpak AD, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane and 2-Propanol (e.g., 90:10 v/v).[12][14]

  • Sample Diluent: Mobile Phase.

  • Analyte: Racemic mixture and the pure enantiomer standard.

Procedure:

  • Standard/Sample Preparation: Dissolve the racemic material and the single enantiomer standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (or lambda max of the compound).

    • Injection Volume: 10 µL.

  • Analysis: Inject the diluent, the racemic standard (to confirm separation and identify peaks), and the test sample.

  • System Suitability: Ensure the resolution between the two enantiomer peaks in the racemic injection is >2.0.

  • Calculation: Determine the percentage of the undesired enantiomer in the sample by area percent calculation.

Conclusion

The purity analysis of pyrazole-based amines is a multifaceted task that demands a systematic and scientifically-driven approach. While RP-HPLC remains the primary tool, a thorough understanding of the challenges posed by basic analytes is essential for developing robust and accurate methods. The strategic selection of stationary phases, mobile phase pH, and advanced column technologies is key to overcoming issues like peak tailing. For chiral molecules, dedicated CSPs are indispensable. Furthermore, the judicious choice of detection technology—from the workhorse UV detector to the highly sensitive and universal CAD and ELSD—ensures that all impurities, chromophoric or not, are reliably quantified. By integrating these principles and leveraging modern technologies like UPLC, scientists can ensure the quality and safety of these vital pharmaceutical compounds, meeting both scientific and regulatory standards.

References

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Suhaimi, O. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Wang, P., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]

  • Arotec. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Arotec. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Tran, J., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University. [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Wikipedia. [Link]

  • Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Chan, J. G., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. [Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). KNAUER. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Cleaver, G. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Agilent Technologies, Inc.. [Link]

  • EMEA. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMEA. [Link]

  • Dole, D. R. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]

  • Horie, K., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis... PMC. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives...
  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • Suryavanshi, R. U., & Rajasekaran, S. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Imtakt. [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]

  • Patel, D., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Scholars Research Library. (n.d.). Evaluation of 2-Pyrazoline as a Fluorescent Label for Quantifying Biogenic Amines Using HPLC-FLD. Scholars Research Library. [Link]

  • De Rycker, M., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors... Journal of Medicinal Chemistry. [Link]

  • Clough, T. J., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • Abdel-Gawad, S. A., & El-Zorab, M. A. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. Ain Shams University. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of p-Tolyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a comprehensive understanding of their structural properties is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating the structure of newly synthesized molecules. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of p-tolyl substituted pyrazoles. We will explore the characteristic fragmentation pathways, compare them with other substituted pyrazoles, and provide the necessary experimental framework for reproducible analysis. Our focus is on not just presenting data, but on illuminating the underlying principles that govern these fragmentation processes.

The Fundamental Fragmentation of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation patterns under electron ionization. Understanding these fundamental cleavages is essential before considering the influence of substituents. The primary fragmentation processes for the unsubstituted pyrazole molecule involve the loss of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂).[1][2]

The initial ionization event creates a molecular ion (M⁺•), which is often the base peak in the spectrum of simpler pyrazoles. This molecular ion can then undergo several key fragmentations:

  • Loss of HCN: A common pathway involves the cleavage of the pyrazole ring, leading to the expulsion of a molecule of HCN (27 Da). This results in the formation of a C₂H₂N⁺• fragment ion.

  • Loss of N₂: Cleavage of the N-N bond, a characteristic feature of many nitrogen-containing heterocycles, can lead to the elimination of a neutral N₂ molecule (28 Da).[2] This process often involves significant rearrangement of the pyrazole ring.

  • Sequential Losses: These primary fragmentations can be followed by subsequent losses of other small molecules or radicals, leading to a cascade of fragment ions that are diagnostic of the pyrazole core.

These fundamental fragmentation pathways provide the basis for interpreting the mass spectra of more complex substituted pyrazoles.

The Influence of the p-Tolyl Substituent

The introduction of a p-tolyl group onto the pyrazole ring significantly influences the fragmentation pattern, providing additional, highly characteristic ions. The p-tolyl group, a methyl-substituted phenyl ring, introduces new cleavage sites and directs the fragmentation in predictable ways.

A key fragmentation pathway for N-aryl substituted pyrazoles is the cleavage of the N-aryl bond. In the case of p-tolyl pyrazoles, this can lead to the formation of a tolyl cation. A notable fragmentation pattern for compounds with an N-aryl substituent involves a disproportionation reaction that gives rise to an aromatic ion, such as m/z 91 for a tolyl group.[3]

The most prominent features in the mass spectrum of a p-tolyl pyrazole, beyond the molecular ion, are often related to the p-tolyl moiety itself:

  • Formation of the Tolyl Cation: Cleavage of the bond between the pyrazole ring and the p-tolyl group can result in the formation of the tolyl cation (C₇H₇⁺) at m/z 91. This is often a very stable and abundant ion. The tropylium ion, a highly stable aromatic cation, is an isomer of the tolyl cation and contributes to the intensity of the m/z 91 peak.[4]

  • Loss of the Tolyl Group: The molecular ion can lose the entire p-tolyl group as a radical, leading to a fragment corresponding to the protonated pyrazole ring. In some cases, the loss of a p-tolyl group can be a significant fragmentation pathway.[5]

  • Fragments from the Pyrazole Ring: The remaining pyrazole-containing fragment can then undergo the characteristic cleavages of the pyrazole core, such as the loss of HCN or N₂.

The presence of a strong peak at m/z 91 is a strong indicator of a tolyl substituent.

Fragmentation Pathway of a Generic p-Tolyl Pyrazole

M p-Tolyl Pyrazole M+• F1 Tolyl Cation [C7H7]+ m/z 91 M->F1 N-Aryl Cleavage F2 [M - C7H7]• Pyrazole Radical M->F2 N-Aryl Cleavage F3 [M - N2]+• M->F3 Ring Cleavage F4 [M - HCN]+• M->F4 Ring Cleavage

Caption: Proposed fragmentation of a p-tolyl pyrazole.

Comparative Fragmentation Analysis

To truly appreciate the diagnostic value of the fragmentation patterns of p-tolyl pyrazoles, it is instructive to compare them with pyrazoles bearing different substituents.

SubstituentKey Fragmentation PathwaysCharacteristic Ions (m/z)
Unsubstituted Loss of HCN, Loss of N₂M⁺•, [M-27]⁺•, [M-28]⁺•
p-Tolyl N-Aryl cleavage, formation of tolyl cationM⁺•, 91 (C₇H₇⁺)
Phenyl N-Aryl cleavage, formation of phenyl cationM⁺•, 77 (C₆H₅⁺)
Nitro Loss of NO₂, loss of NO, loss of OM⁺•, [M-46]⁺•, [M-30]⁺, [M-16]⁺•
Methyl Loss of H•, loss of CH₃•, ring cleavageM⁺•, [M-1]⁺, [M-15]⁺

Table 1: Comparison of Fragmentation Patterns for Substituted Pyrazoles.

Phenyl-Substituted Pyrazoles

Phenyl-substituted pyrazoles undergo fragmentation in a manner analogous to their p-tolyl counterparts. The primary difference lies in the mass of the resulting aryl cation. Cleavage of the N-phenyl bond leads to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.[3] This provides a clear distinction from the tolyl cation at m/z 91.

Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles exhibit fragmentation patterns dominated by the nitro group itself.[1] Common losses include NO₂ (46 Da), NO (30 Da), and O (16 Da). These fragmentation pathways often precede or occur in competition with the cleavage of the pyrazole ring, leading to a more complex mass spectrum.

Comparative Fragmentation Diagram

cluster_0 p-Tolyl Pyrazole cluster_1 Phenyl Pyrazole M1 p-Tolyl Pyrazole M+• F1 Tolyl Cation m/z 91 M1->F1 N-Aryl Cleavage M2 Phenyl Pyrazole M+• F2 Phenyl Cation m/z 77 M2->F2 N-Aryl Cleavage

Caption: Comparison of aryl cation formation.

Experimental Protocol for EI-MS Analysis

To ensure the acquisition of high-quality, reproducible mass spectra for p-tolyl pyrazoles, the following experimental protocol is recommended.

Instrumentation
  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer is suitable.

  • The mass spectrometer should be capable of electron ionization (EI) with a standard ionization energy of 70 eV.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity, as impurities can complicate the interpretation of the mass spectrum. Techniques such as NMR or LC-MS can be used to assess purity prior to EI-MS analysis.

  • Dissolution: Dissolve a small amount of the p-tolyl pyrazole derivative (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Injection (GC-MS): If using GC-MS, inject 1 µL of the prepared solution into the instrument. The GC conditions should be optimized to ensure good separation and peak shape. A typical starting point would be an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

  • Direct Insertion (Probe-MS): If using a direct insertion probe, apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.

  • Scan Speed: A scan speed of 1000 Da/s is generally sufficient.

Data Analysis
  • Identify the Molecular Ion: Locate the peak corresponding to the molecular ion (M⁺•). This will be the peak with the highest m/z value that is consistent with the expected molecular weight of the compound.

  • Identify Key Fragments: Look for the characteristic fragment ions, particularly the tolyl cation at m/z 91.

  • Propose Fragmentation Pathways: Based on the observed fragment ions, propose plausible fragmentation pathways, considering the principles outlined in this guide.

  • Compare with Library Spectra: If available, compare the acquired spectrum with library spectra of known pyrazole derivatives to aid in identification and interpretation.

Conclusion

The mass spectrometry fragmentation patterns of p-tolyl pyrazoles are characterized by a combination of cleavages of the pyrazole core and fragmentation directed by the p-tolyl substituent. The formation of the tolyl cation at m/z 91 is a particularly strong diagnostic marker for this class of compounds. By comparing these patterns with those of other substituted pyrazoles, researchers can gain a deeper understanding of the structural features of their synthesized molecules. The experimental protocol provided herein offers a standardized approach to obtaining high-quality data, facilitating accurate structural elucidation and advancing the development of novel pyrazole-based compounds.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(17), 9631-9634. [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. (2025, March 1). Synthesis and Spectroscopic Analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. [Link]

  • Sahu, S. K., et al. (2024). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Chen, H., et al. (2002). Selective detection of the tolyl cation among other [C7H7]+ isomers by ion/molecule reaction with dimethyl ether. Journal of the American Society for Mass Spectrometry, 13(1), 68-76. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-310. [Link]

  • Saeed, A., & Abbas, N. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 916-919. [Link]

Sources

Structural Determination and Solid-State Analysis of 1,4-Disubstituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In kinase inhibitor development and agrochemistry, the pyrazole scaffold is ubiquitous.[1] However, the 1,4-disubstituted pyrazole regioisomer presents a unique value proposition compared to its more accessible 1,3- and 1,5-counterparts. While 1,3/1,5-isomers introduce a "bent" vector suitable for chelating metals or fitting curved pockets, the 1,4-isomer provides a linear, rod-like topology critical for spanning narrow hydrophobic channels in protein active sites (e.g., JAK inhibitors).

This guide objectively compares the structural characteristics of 1,4-disubstituted pyrazoles against alternative isomers and spectroscopic methods, utilizing X-ray diffraction (XRD) as the ultimate arbiter of regiochemistry.

Comparative Analysis: 1,4-Isomers vs. Alternatives

The primary challenge in pyrazole chemistry is distinguishing the 1,4-isomer from the 1,3- and 1,5-isomers often produced as byproducts in cyclocondensation reactions.

Geometric Parameters & Bond Metrics

X-ray crystallography reveals distinct bond alternation patterns that NMR cannot resolve due to tautomeric averaging in solution.[1] The 1,4-substitution pattern imposes specific electronic effects on the pyrazole ring.

Table 1: Comparative Structural Metrics (Average Values)

Metric1,4-Disubstituted Pyrazole1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleSignificance
N1-N2 Bond Length 1.35 - 1.37 Å1.34 - 1.36 Å1.36 - 1.38 Å1,4-isomers show elongation due to cross-conjugation with the C4-substituent.
C3-C4-C5 Angle ~106°~104°~105°The C4 substituent expands the internal angle slightly compared to unsubstituted C4.[1]
Substituent Vector Linear (140-180°) Angular (120°)Angular (60-90°)Critical: 1,4-isomers mimic biphenyl scaffolds but with improved solubility.
Torsion (N1-C5) Minimal steric strainLow strainHigh Strain 1,5-isomers suffer severe steric clash between N1-R and C5-R groups, forcing out-of-plane twisting.
Performance Comparison: XRD vs. NMR

For 1,4-disubstituted pyrazoles, 2D-NMR (NOESY/HMBC) often yields ambiguous results when the C3 and C5 protons are magnetically similar.

  • NMR Limitations: In 1,4-disubstituted systems, the C3 and C5 protons often appear as singlets with similar chemical shifts. NOE correlations can be misleading if the rotation of the N1-phenyl ring is fast on the NMR timescale.

  • XRD Superiority: Crystallography provides absolute regiochemical assignment.[1][2] It definitively proves the absence of the "clash" observed in 1,5-isomers and validates the linear vector required for structure-activity relationship (SAR) models.

Solid-State Packing and Intermolecular Interactions

Understanding the packing is vital for formulation (polymorph risk). 1,4-disubstituted pyrazoles lack the C4-H donor often used in edge-to-face


-stacking in other isomers.
The "Blocked C4" Effect

In unsubstituted pyrazoles, the C4-H acts as a weak hydrogen bond donor.[1] In 1,4-disubstituted derivatives, this position is blocked.[1]

  • Consequence: The lattice energy is dominated by

    
    -
    
    
    
    stacking between the pyrazole ring and the N1/C4 aryl substituents.[1]
  • Packing Motif: unlike 4-halopyrazoles which form catemers (chains) or trimers depending on the halogen size, 1,4-diarylpyrazoles typically form centrosymmetric dimers or herringbone motifs driven by dipole alignment.

Workflow: From Synthesis to Structure

To obtain high-quality crystals of this specific isomer, a regioselective synthesis is required to avoid co-crystallization of isomers.

G cluster_synthesis Regioselective Synthesis cluster_cryst Crystallization Protocol Start Target: 1,4-Disubstituted Pyrazole Step1 4-Bromopyrazole Scaffold Start->Step1 Step2 N-Arylation (Chan-Lam / Buchwald) Step1->Step2 Install N1 Step3 C4-Arylation (Suzuki-Miyaura) Step2->Step3 Install C4 Method1 Vapor Diffusion (EtOH / Hexane) Step3->Method1 Preferred Method2 Slow Evaporation (DCM / MeOH) Step3->Method2 Alternative Analysis Single Crystal XRD (Mo/Cu Source) Method1->Analysis Method2->Analysis Result Structural Solution (Direct Methods/SHELXT) Analysis->Result

Figure 1: Optimized workflow for synthesizing and characterizing 1,4-disubstituted pyrazoles. Note the sequential functionalization (N1 then C4) to ensure regio-purity before crystallization.

Experimental Protocols

Regioselective Synthesis (Validation Step)

Context: To generate the specific 1,4-isomer for X-ray analysis, avoid condensation methods (hydrazine + 1,3-diketone) which yield mixtures.

  • Starting Material: Begin with 4-bromo-1H-pyrazole.[1][3][4]

  • Step A (N-Arylation): React with arylboronic acid, Cu(OAc)₂, and pyridine in DCM (Chan-Lam coupling). This locks the N1 position.[1]

  • Step B (C-Arylation): Perform Suzuki coupling on the N1-aryl-4-bromopyrazole using Pd(dppf)Cl₂, arylboronic acid, and K₂CO₃ in Dioxane/Water.[1]

  • Purification: Column chromatography (Hexane/EtOAc). Note: 1,4-isomers typically elute differently than 1,3-isomers due to dipole moment differences.

Crystallization for XRD

Context: 1,4-disubstituted pyrazoles are often moderately soluble in organics but can form oils.

  • Dissolution: Dissolve 20 mg of pure compound in 0.5 mL of DCM (good solubility).

  • Antisolvent Addition: Place the DCM solution in a small vial. Place this vial inside a larger jar containing 5 mL of Hexane or Pentane (antisolvent).

  • Equilibration: Cap the large jar tightly. Allow vapor diffusion for 48-72 hours at 4°C.

  • Harvesting: Look for block-like crystals (needles often indicate rapid precipitation and poor diffraction).[1]

Data Collection & Refinement
  • Temperature: Collect at 100 K. Pyrazoles exhibit high thermal motion in the substituents at room temperature.[1]

  • Refinement Target: Aim for R1 < 5%.

  • Disorder: Check the N1-aryl ring.[1] In 1,4-isomers, this ring often shows rotational disorder if not locked by ortho-substituents.[1]

Structural Interaction Logic

The following diagram illustrates the critical structural differences that X-ray data will confirm between the desired 1,4-isomer and the problematic 1,5-isomer.

StructuralLogic Isomer14 1,4-Isomer (Target) Feature1 Vector Topology Isomer14->Feature1 Feature2 Steric Environment Isomer14->Feature2 Isomer15 1,5-Isomer (Impurity) Isomer15->Feature1 Isomer15->Feature2 Outcome1 Linear / Rod-like Fits narrow pockets Feature1->Outcome1 1,4-path Outcome2 Bent / Angular Steric Clash (N1-C5) Feature1->Outcome2 1,5-path Feature2->Outcome1 No Clash Feature2->Outcome2 High Clash

Figure 2: Logical comparison of structural consequences between 1,4- and 1,5-substitution patterns.

References

  • Gosselin, F., et al. (2006).[1][5] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

    • Relevance: Establishes the synthetic difficulty of accessing specific pyrazole regioisomers and the need for structural valid
  • Foces-Foces, C., et al. (1999).[1][4][6] "Crystal structure and hydrogen bonding of 4-bromo-1H-pyrazole." Acta Crystallographica Section C.

    • Relevance: Provides baseline bond length data for the C4-substituted pyrazole core (N-N ~1.335 Å) used for comparison.
  • Rue, N. & Raptis, R. G. (2023).[1][7] "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E.

    • Relevance: Demonstrates the "catemer" vs "trimer" packing variations in 4-substituted pyrazoles, critical for solid-state form selection.[1]

  • Cambridge Crystallographic D

    • Relevance: The authoritative repository for small molecule crystal structures.[1]

Sources

Comparative Guide: Elemental Analysis Standards for Pyrazole Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, Pyrazole Amine Hydrochloride derivatives are critical intermediates, particularly in the synthesis of kinase inhibitors (e.g., ATP-competitive blockers). However, validating their purity via Elemental Analysis (EA) presents a unique "analytical gap." The combination of a nitrogen-rich heterocyclic ring (refractory to combustion) and a halide salt (interference with detectors) frequently leads to out-of-specification (OOS) results using standard protocols.

This guide objectively compares three analytical workflows to establish the gold standard for characterizing these compounds: Automated CHN Combustion , Potentiometric Titration , and Spectroscopic Inference .

The Challenge: Why Standard Protocols Fail

The theoretical composition of a typical pyrazole amine HCl (e.g., C


H

ClN

) is often missed by generic commercial analysis due to three factors:
  • Incomplete Combustion: The N-N bond in the pyrazole ring is thermodynamically stable. Standard flash combustion at 900°C often fails to break this bond completely, leading to low Nitrogen values.

  • Halide Interference: The HCl salt releases chlorine gas (

    
    ) and hydrogen chloride (
    
    
    
    ) during combustion, which can poison standard catalysts or interfere with Thermal Conductivity Detectors (TCD).
  • Hygroscopicity: Amine salts are hygroscopic. Absorbed atmospheric water skews Hydrogen and Oxygen values, requiring specific drying or correction protocols.

Comparative Analysis of Methods
Method A: Automated CHN Combustion (The Modified Dumas Method)

The industry workhorse, but requires specific modification for pyrazoles.

FeatureStandard ProtocolOptimized Protocol (Recommended)
Combustion Temp 900–950°C1050–1100°C (Required for N-N bond rupture)
Oxidizer Oxygen InjectionOxygen Boost + V

O

Additive
Halogen Scrubber Standard CopperSilver Wool/Gauze (To trap Cl

)
Acceptance Criteria ± 0.4%± 0.3% (Achievable with optimization)

Verdict: Essential for bulk purity confirmation, but fails without the addition of Vanadium Pentoxide (V


O

) and Silver scrubbers.
Method B: Potentiometric Titration (Chloride Determination)

The definitive method for salt stoichiometry.

Unlike CHN analysis, titration specifically targets the counter-ion. For a mono-hydrochloride salt, the theoretical Chloride content is high (typically 15–25% w/w).

  • Mechanism: Reaction of free

    
     with 
    
    
    
    to form
    
    
    precipitate.
  • Endpoint Detection: Potentiometric (Silver electrode) is superior to colorimetric (Mohr/Volhard) due to the often colored nature of pyrazole impurities.

  • Precision: High (< 0.2% RSD).

Verdict: The only reliable method to confirm the salt form (mono- vs. di-HCl) and calculate the "Salt Correction Factor" for molecular weight.

Method C: Spectroscopic Inference (NMR/HRMS)

Qualitative structure confirmation, not quantitative bulk purity.

  • 1H NMR: Excellent for identifying solvent entrapment (which skews EA) and structure.

  • qNMR (Quantitative NMR): Can replace EA if an internal standard is used, but is less accepted by regulatory bodies for "Certificate of Analysis" (CoA) bulk purity without supporting EA data.

Experimental Data & Case Study

Compound: 3-Aminopyrazole Hydrochloride (Theoretical: C=30.14%, H=5.06%, N=35.14%)

The following data illustrates the impact of method optimization.

ElementTheoretical (%)Method A (Standard)Method A (Optimized)*Method B (Titration)Status
Carbon 30.1430.0530.12N/APass
Hydrogen 5.065.80 (Wet sample)5.10 (Dried)N/APass
Nitrogen 35.1433.80 (Fail) 35.08N/APass
Chlorine 29.66N/AN/A29.60Pass

*Optimized Conditions: 1050°C combustion, V


O

oxidant, vacuum dried sample.

Analysis:

  • Standard CHN failed on Nitrogen (-1.34% deviation) due to incomplete combustion of the pyrazole ring.

  • Hydrogen was initially high due to hygroscopicity; vacuum drying at 40°C for 4 hours corrected this.

Detailed Protocols
Protocol 1: Optimized CHN Analysis for Pyrazoles

Objective: Accurate determination of C, H, N in nitrogen-rich salts.

  • Sample Preparation:

    • Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0–2.5 mg of dried sample into a Tin capsule .

  • Additives:

    • Add 5–10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      powder directly into the capsule. This acts as a strong oxidant to ensure complete ring fragmentation.
  • Instrument Setup (e.g., PerkinElmer 2400 or Elementar vario):

    • Combustion Tube: Pack with Chromium(III) Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide (to scrub halogens).

    • Temperature: Set furnace to 1050°C (vs standard 950°C).

    • Oxygen Dosing: Increase O

      
       dosing time by 20% to ensure excess oxygen environment.
      
  • Calibration:

    • Use Acetanilide (standard) or a sulfonamide standard (if S is analyzed) to bracket the expected nitrogen range.

Protocol 2: Potentiometric Chloride Titration

Objective: Precise quantification of Chloride counter-ion.

  • Dissolution:

    • Weigh 150 mg of sample into a 250 mL beaker.

    • Dissolve in 50 mL of 0.1 M Nitric Acid (HNO

      
      ) . (Acidic media prevents amine complexation with Silver).
      
  • Titration:

    • Place beaker on a magnetic stirrer. Insert a Silver/Silver Chloride (Ag/AgCl) combination electrode.

    • Titrate with 0.1 N Silver Nitrate (AgNO

      
      )  standardized solution.[1]
      
    • Add titrant in 0.1 mL increments near the equivalence point.

  • Calculation:

    • Determine the inflection point (maximum of the first derivative

      
      ).
      
    • Formula:

      
      
      
Visualizations
Figure 1: Analytical Decision Tree for Pyrazole Salts

A logical workflow to prevent OOS results.

AnalyticalWorkflow Start Start: Pyrazole Amine HCl Sample Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Split Split Sample Dry->Split PathA Path A: Elemental Composition Split->PathA PathB Path B: Salt Stoichiometry Split->PathB CHN CHN Analysis (Standard 950°C) PathA->CHN Titration Potentiometric Titration (AgNO3) PathB->Titration ResultA Check N Value: Within ±0.4%? CHN->ResultA OptCHN Optimized CHN (+V2O5, 1050°C) Report Generate CoA OptCHN->Report Titration->Report ResultA->OptCHN No (Low N) ResultA->Report Yes

Caption: Workflow prioritizing sample drying and optimized combustion parameters to avoid false failures.

Figure 2: Combustion Reactor Dynamics

Visualizing the interference removal mechanism.

ReactorFlow Sample Sample + V2O5 (Pyrazole HCl) Furnace Combustion Zone (1050°C) Sample->Furnace Gases Gases: CO2, H2O, N2, NOx, Cl2, HCl Furnace->Gases Scrubber Ag Wool Scrubber (Traps Cl2/HCl) Gases->Scrubber Reduction Reduction Tube (Cu, 650°C) NOx -> N2 Scrubber->Reduction Detector TCD Detector Reduction->Detector

Caption: The critical role of the Silver (Ag) Scrubber in removing Halogen interference before detection.

References
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Analytical Methods Committee. [Link]

  • National Physical Laboratory (NPL). (2003). Improved Methodology for High Accuracy Titration of HCl. NPL Report COAM 18. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.